N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound belongs to the thiadiazole-thioacetamide class, characterized by a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide side chain linked to a 4-ethoxyphenyl moiety. Its structure enables diverse biological interactions, particularly in enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16-10-6-14(7-11-16)20-17(23)12-26-19-21-18(22-27-19)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIFOYCHLTQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring serves as the central scaffold for this compound. Its synthesis typically begins with the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents. A widely adopted method involves reacting 4-methoxybenzothioamide with chloroglyoxylic acid under acidic conditions to form 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol (Intermediate A ).
Table 1: Reaction Conditions for Thiadiazole Core Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxybenzothioamide | Chloroglyoxylic acid | HCl (aq.) | 80–90 | 6–8 | 68–72 |
| 4-Methoxybenzothioamide | Oxalyl chloride | DCM | 25–30 | 12 | 55–60 |
| 4-Methoxybenzamide | Lawesson’s reagent | Toluene | 110–120 | 4 | 45–50 |
The highest yields (68–72%) are achieved using chloroglyoxylic acid in aqueous hydrochloric acid at 80–90°C. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of Intermediate A , with characteristic peaks at δ 7.85 ppm (aromatic protons) and δ 3.85 ppm (methoxy group) in the $$^1$$H NMR spectrum.
Final Amidation and Functionalization
The terminal ethoxyphenyl group is introduced via an amidation reaction between Intermediate A and 4-ethoxyaniline. This step employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid intermediate.
Table 3: Amidation Reagent Efficiency
| Coupling Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| DCC | THF | DMAP | 70–75 |
| EDC | DCM | HOBt | 80–85 |
| HATU | DMF | Diisopropylethylamine | 85–90 |
The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with diisopropylethylamine in DMF achieves the highest yield (85–90%) by minimizing side reactions. High-performance liquid chromatography (HPLC) analysis typically shows a purity of >98% after recrystallization from ethyl acetate/hexane mixtures.
Purification and Characterization Techniques
Crude product purification involves sequential steps:
- Recrystallization : Ethyl acetate/hexane (1:3 v/v) removes unreacted starting materials.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent isolates the target compound.
- Spectroscopic Validation :
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as exothermic reactions and solvent recovery. Continuous flow reactors improve heat dissipation and reduce reaction times by 40% compared to batch processes. Catalytic methods using nano-palladium catalysts have also been explored to enhance atom economy, achieving a 92% yield in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-ethoxyaniline with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride under reflux conditions. The purification is generally achieved through recrystallization.
Chemistry
- Building Block for Complex Molecules : N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as a precursor in the synthesis of more complex organic compounds. Its unique functional groups allow for further chemical modifications and derivatizations.
Biology
- Antimicrobial Properties : Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties .
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Thiadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer). Molecular docking studies suggest that these compounds may interact with specific targets in cancer cells, leading to cell death .
Medicine
- Drug Development : Due to its biological activity, this compound is being explored as a candidate for new drug formulations. Its ability to inhibit enzyme activity can disrupt cellular processes associated with disease progression .
Case Studies
- In Vitro Anticancer Study : A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound showed promising results against HepG-2 and A-549 cell lines when compared to standard chemotherapeutics like cisplatin. The results indicated a significant reduction in cell viability at certain concentrations .
- Molecular Docking Analysis : Molecular docking studies utilizing software such as MOE have revealed potential binding interactions of this compound with dihydrofolate reductase (DHFR), a common target in cancer therapy. This interaction suggests a mechanism through which the compound could exert its anticancer effects .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Heterocyclic Variations
Thiadiazole vs. Triazole Derivatives
- Triazole Analogs: Compounds like 2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide () replace the thiadiazole with a triazole ring.
- Thiadiazole-Triazole Hybrids: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () combines both heterocycles, demonstrating enhanced intermolecular interactions with target enzymes compared to simpler thiadiazoles .
Thiazolidinone Tautomerism
Analog N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A, ) exhibits a 1:1 tautomeric equilibrium between thiazolidinone and imino-thiazole forms, which may affect pharmacokinetic stability .
Substituent Effects on Bioactivity
Methoxy vs. Ethoxy Phenyl Groups
- Fluorophenyl substituents, as in 2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide (), enhance binding affinity to hydrophobic enzyme pockets due to fluorine’s electronegativity .
Thioacetamide Linkage
Compounds retaining the thioacetamide chain, such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), show improved anticancer activity compared to esters or amides, suggesting sulfur’s role in redox modulation .
Anticancer Activity
- The target compound’s thiadiazole-thioacetamide scaffold aligns with 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives (), which exhibited IC50 values of 1.61–1.98 µg/mL against HepG-2 cells. Structural similarities suggest comparable cytotoxicity .
- In contrast, N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () showed reduced activity, highlighting the necessity of the thioether linkage for potency .
Enzyme Inhibition
- Thiadiazole derivatives like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrated superior energy of interaction with enzymes compared to non-sulfur analogs, underscoring the importance of the thioacetamide group .
Comparative Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Table 2: Substituent Impact on Lipophilicity (Calculated logP)
| Substituent | logP |
|---|---|
| 4-Ethoxyphenyl | 3.2 |
| 4-Methoxyphenyl | 2.8 |
| 4-Fluorophenyl | 2.5 |
| Thiophen-2-yl | 2.1 |
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates both a thiadiazole moiety and an acetamide structure, suggesting potential biological activity. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features
- Thiadiazole Ring : The 1,2,4-thiadiazole structure is crucial for the compound's biological activity.
- Aromatic Substituents : The presence of ethoxy and methoxy groups on the phenyl rings enhances lipophilicity and may influence receptor interactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study demonstrated that a related thiadiazole derivative exhibited an EC50 value of 15 μg/ml against Xanthomonas oryzae, indicating strong antibacterial potential .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been well-documented. A study involving several compounds revealed that those with similar structural motifs to our compound showed promising results in animal models for epilepsy . Specifically, compounds were tested using the maximal electroshock (MES) model and the pentylenetetrazol (PTZ) model, demonstrating significant activity at doses as low as 30 mg/kg.
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . This activity could be attributed to the modulation of signaling pathways involved in inflammation.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of thiadiazole derivatives have been assessed against various cancer cell lines. For example, some studies reported IC50 values in the micromolar range against breast cancer cells, indicating potential for development as anticancer agents . The mechanism often involves induction of apoptosis and cell cycle arrest.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several thiadiazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound was highlighted for its potent antimicrobial properties against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) below 50 μg/ml .
Study 2: Anticonvulsant Activity Assessment
In another investigation focusing on anticonvulsant activity, a series of thiadiazole derivatives were tested using the PTZ-induced seizure model. Results indicated that certain modifications to the thiadiazole ring significantly enhanced anticonvulsant efficacy compared to control compounds .
Data Summary
| Biological Activity | Compound | EC50/MIC (μg/ml) | Model/Method |
|---|---|---|---|
| Antimicrobial | Similar Thiadiazole | 15 (against Xanthomonas) | In vitro assay |
| Anticonvulsant | Thiadiazole Derivative | 30 (in MES model) | Animal model |
| Cytotoxicity | Thiadiazole Derivative | IC50 < 10 (breast cancer cells) | Cell line assay |
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for synthesizing this compound, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. For example, a thiadiazole ring can be formed via condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. Critical conditions include:
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition to prevent side reactions .
- Reagent selection : Use of triethylamine as a base to neutralize HCl byproducts .
- Solvent optimization : Dioxane or DMF for improved solubility of intermediates .
- Yield Optimization : Recrystallization from ethanol-DMF mixtures enhances purity and yield .
Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and detect tautomeric mixtures (e.g., 1:1 ratio of thiazolidinone and imino forms observed in related compounds) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) monitors impurities, with retention time matching authenticated standards .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted thiosemicarbazides or incomplete cyclization products.
- Mitigation Strategies :
- Chromatographic purification : Silica gel column chromatography using ethyl acetate/hexane gradients .
- Acid-base washes : Removal of unreacted amines via aqueous HCl washes .
- Quantitative Analysis : TLC (Rf comparison) and GC-MS for volatile impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and test against multiple cell lines. For example:
| Analog Structure | Activity Profile | Key Modification |
|---|---|---|
| 4-Methoxyphenyl | Anticancer (IC50 = 12 µM) | Baseline |
| 4-Fluorophenyl | Antimicrobial (MIC = 8 µg/mL) | Increased electronegativity |
- Target Identification : Use molecular docking to predict binding affinity for kinases (e.g., EGFR) vs. bacterial enzymes (e.g., DNA gyrase) .
Q. What experimental strategies address tautomerism observed in structural analysis (e.g., NMR)?
- Methodological Answer :
- Variable-Temperature NMR : Cooling to −40°C slows tautomeric interconversion, resolving split peaks into distinct signals .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and verify via experimental chemical shifts .
- X-ray Crystallography : Definitive structural assignment using single-crystal diffraction data .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., thiadiazole sulfur atoms for hydrogen bonding) using Schrödinger Suite .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
- Synergistic Screening : Combine virtual screening with high-throughput assays (e.g., 384-well plate cytotoxicity testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
